molecular formula C8H4F2N2O B1423816 5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE CAS No. 1263379-05-0

5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

Cat. No.: B1423816
CAS No.: 1263379-05-0
M. Wt: 182.13 g/mol
InChI Key: AICAAERLDDWAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Crystallographic Analysis of Molecular Geometry

While no direct crystallographic data for 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde is publicly available, insights can be drawn from structurally related benzimidazole derivatives. For example:

Parameter Observed in Related Compounds Source
Benzimidazole Dihedral Angle ~57.6° between imidazole and fused benzene planes
Torsion Angles Imidazole ring: ~7.0° (C(12)−C(11)−N(2)−C(8)); fused benzene: ~−0.8° (C(1)−C(2)−C(7)−C(8))
Hydrogen Bonding Intermolecular H-bonds between imidazole N–H and electron-rich groups (e.g., O, N)

The electron-withdrawing fluorine atoms at positions 5 and 6 are expected to enhance planarity in the benzimidazole core, potentially altering bond lengths and angles compared to non-fluorinated analogs.

Spectroscopic Identification via NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR)

Key spectral features include:

Proton/Carbon Chemical Shift (δ) Multiplicity Assignment
Aldehyde (CHO) ~10.0 ppm (1H NMR) Singlet C=O proton
Aromatic Protons 7.1–8.5 ppm (1H NMR) Multiplet F-substituted benzimidazole ring
Fluorine (19F NMR) ~−89 to −90 ppm Doublet C–F groups

13C NMR Data (Selected):

Carbon Chemical Shift (δ) Assignment
Aldehyde (C=O) ~190 ppm Carbonyl carbon
Fluorinated Carbons ~140–150 ppm C–F bonded carbons
Infrared (IR) Spectroscopy
Vibrational Mode Wavenumber (cm⁻¹) Assignment
C=O Stretch 1680–1700 Aldehyde
C=N Stretch 1620–1650 Benzimidazole ring
C–F Stretch 1280–1350 Fluorine substituents

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named 5,6-difluoro-1H-benzimidazole-2-carbaldehyde , adhering to IUPAC rules:

  • Benzimidazole Core : A fused benzene and imidazole system.
  • Substituents :
    • Fluorine Atoms : At positions 5 and 6 of the benzene ring.
    • Aldehyde Group : At position 2 of the imidazole ring.
  • Hydrogen Position : The "1H" designation specifies the NH group on the imidazole nitrogen.
Component Description
Benzimidazole Fused benzene (6-membered) and imidazole (5-membered) rings
Substituents Two fluorine atoms (positions 5,6) and one aldehyde (position 2)
Tautomer 1H-form (NH group on nitrogen 1)

Tautomeric Forms and Resonance Stabilization Effects

Properties

IUPAC Name

5,6-difluoro-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAAERLDDWAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247143
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263379-05-0
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263379-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 5,6-Difluoro-1H-benzimidazole

One common route involves the formylation of 5,6-difluoro-1H-benzimidazole directly:

  • Reaction: The benzimidazole is reacted with an aldehyde precursor or formylating agent under catalytic conditions.
  • Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the introduction of the aldehyde group.
  • Purification: The product is purified by recrystallization or column chromatography to obtain high purity 5,6-difluoro-1H-benzimidazole-2-carbaldehyde.

Cyclization of Fluorinated o-Phenylenediamines

An alternative approach involves synthesizing the benzimidazole ring with fluorine substituents already present on the aromatic diamine:

  • Step 1: Starting from 4,5-difluoro-1,2-phenylenediamine, cyclization is induced using formylating agents or cyanogen bromide to form the benzimidazole ring.
  • Step 2: Subsequent oxidation or formylation at the 2-position yields the aldehyde functional group.
  • Advantages: This method allows precise control over fluorine placement and ring closure, improving yields and selectivity.

One-Pot Aerobic Oxidative Condensation

Recent advances have introduced one-pot methods for benzimidazole synthesis, which can be adapted for fluorinated derivatives:

  • Procedure: Aerobic oxidative condensation of benzyl alcohol derivatives with 1,2-phenylenediamines under oxygen atmosphere.
  • Catalysts: Use of ionic liquids and metal catalysts (e.g., 2(8 mol%) catalyst and 20 mol% ionic liquid) in acetonitrile/water solvent mixtures.
  • Outcome: The benzimidazole ring forms with simultaneous oxidation, which can be followed by selective formylation steps to introduce the aldehyde group.
  • Potential: This method offers a greener, efficient synthesis with fewer purification steps.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of fluoro-benzimidazole derivatives:

  • Method: Reacting fluoro-substituted benzimidazole precursors with formylating agents under microwave conditions.
  • Benefits: Enhanced reaction rates, improved yields, and reduced by-products.
  • Example: Methyl-4-formylbenzoate reacted with fluoro-benzimidazole derivatives under microwave conditions to yield target compounds.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Notes
Direct Formylation 5,6-Difluoro-1H-benzimidazole Palladium on carbon, aldehyde precursor Mild heating, solvent (e.g., acetonitrile) High purity after recrystallization Straightforward but requires fluorinated precursor
Cyclization of Fluorinated Diamines 4,5-Difluoro-1,2-phenylenediamine Cyanogen bromide, formylating agents Methanol or other solvents, controlled temperature Up to 98% yield reported Allows precise fluorine placement
One-Pot Aerobic Oxidative Condensation Benzyl alcohol derivatives + 1,2-phenylenediamine Ionic liquids, metal catalysts, oxygen atmosphere 45-55 °C, aerobic conditions Moderate to high yield Green chemistry approach, adaptable
Microwave-Assisted Synthesis Fluoro-benzimidazole precursors Formylating agents, DMF, sodium disulfite Microwave reactor, short reaction times Improved yields, rapid synthesis Efficient for library synthesis

Research Findings and Notes

  • The fluorine atoms at positions 5 and 6 significantly influence the reactivity and biological activity of the benzimidazole derivatives, necessitating careful selection of fluorinated starting materials or selective fluorination methods.
  • Cyclization methods using cyanogen bromide with fluorinated o-phenylenediamines yield high purity benzimidazole intermediates, which can be further functionalized.
  • One-pot aerobic oxidative methods offer environmentally friendly alternatives with fewer synthetic steps, though adaptation for fluorinated substrates requires optimization.
  • Microwave-assisted synthesis accelerates the reaction and improves yields, making it suitable for rapid preparation of fluorinated benzimidazole aldehydes for research purposes.
  • The purification of the final aldehyde compound is typically achieved by recrystallization or silica gel chromatography to ensure removal of side products and unreacted starting materials.

Chemical Reactions Analysis

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is extensively utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Converting the aldehyde group to carboxylic acids using oxidizing agents.
  • Reduction : Reducing the aldehyde group to an alcohol with agents like sodium borohydride.
  • Substitution Reactions : The fluorine atoms can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer agents. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of apoptosis-related proteins and cell cycle arrest mechanisms.

Case Studies

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits significant anticancer properties by targeting specific cellular pathways involved in cancer progression.

Research has identified several biological activities associated with this compound:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.
  • Antioxidant Effects : Exhibits antioxidant activity that is crucial for combating oxidative stress in cells, potentially reducing chronic disease risks.

Biochemical Research

This compound plays a vital role in studying enzyme interactions and mechanisms. It helps researchers understand metabolic pathways and develop targeted therapies by modulating receptor activities and inhibiting specific enzymes critical for cellular functions.

Material Science

This compound is also explored for its applications in material science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties enhance device efficiency, making it a valuable component in modern electronics.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzimidazole Carbaldehydes

5-Chloro-6-Fluoro-1H-Benzimidazole-2-Carbaldehyde
  • Molecular Formula : C₈H₄ClFN₂O
  • Molecular Weight : 198.58 g/mol
  • Key Differences: Substitution Pattern: Chlorine at position 5 and fluorine at position 6, compared to the difluoro substitution in the target compound. Electronic Effects: Chlorine’s lower electronegativity (3.0 vs. Steric Impact: Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for F) may hinder sterically sensitive reactions.
  • Applications : Used in synthesizing antimicrobial agents and kinase inhibitors .
5,6-Dichloro-1H-Benzimidazole-2-Carbaldehyde
  • Molecular Formula : C₈H₄Cl₂N₂O
  • Molecular Weight : 215.04 g/mol
  • Key Differences :
    • Dual chlorine atoms increase lipophilicity, enhancing membrane permeability but reducing solubility.
    • Higher molecular weight and steric bulk compared to the difluoro analog.

Heterocyclic Carbaldehydes with Varied Cores

6-Phenyl-2,3-Dihydroimidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde
  • Molecular Formula : C₁₂H₁₀N₂OS
  • Molecular Weight : 230.28 g/mol
  • Key Differences: Core Structure: Incorporates a fused thiazole ring instead of benzimidazole, altering conjugation and electronic properties. Applications: Investigated for antimicrobial and antitumor activity .

Functional Group Variants

5,6-Difluoro-1H-Benzimidazole-2-Carboxylic Acid
  • Molecular Formula : C₈H₄F₂N₂O₂
  • Molecular Weight : 198.13 g/mol
  • Key Differences :
    • Carboxylic acid group replaces the carbaldehyde, increasing polarity and hydrogen-bonding capacity.
    • Lower reactivity in condensation reactions due to the acidic proton, requiring activation for further derivatization .

Comparative Analysis: Physicochemical and Reactivity Profiles

Substituent Effects on Reactivity

  • Fluorine vs. Chlorine :
    • Fluorine’s high electronegativity enhances electrophilicity at the carbaldehyde group, facilitating nucleophilic attacks (e.g., in Schiff base formation) .
    • Chlorine’s polarizability may stabilize transition states in SNAr reactions but reduces electrophilicity compared to fluorine.

Spectroscopic Data (IR/NMR)

  • IR Spectroscopy :
    • Carbaldehyde C=O Stretch : ~1680–1700 cm⁻¹ (similar across analogs).
    • Fluorine Substituents : Strong C-F stretches at 1100–1250 cm⁻¹, absent in chloro analogs .
  • ¹H-NMR :
    • Aldehyde protons resonate at δ 9.8–10.2 ppm. Fluorine substituents deshield adjacent protons, causing downfield shifts compared to chlorine .

Data Table: Key Compounds and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
5,6-Difluoro-1H-benzimidazole-2-carbaldehyde F (5,6) C₈H₄F₂N₂O 198.13 Kinase inhibitors
5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde Cl (5), F (6) C₈H₄ClFN₂O 198.58 Antimicrobial agents
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Ph, thiazole core C₁₂H₁₀N₂OS 230.28 Antitumor research

Biological Activity

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H4F2N2OC_8H_4F_2N_2O and a molecular weight of approximately 182.13 g/mol. The presence of two fluorine atoms in its structure enhances its reactivity and influence on biological systems. Key physical properties include:

PropertyValue
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Boiling Point371.5 ± 45.0 °C
Density1.6 ± 0.1 g/cm³
Flash Point178.5 ± 28.7 °C

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance its capacity to form hydrogen bonds, which is crucial for binding to proteins and enzymes involved in various biological pathways. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular functions.
  • Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Properties

  • Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

2. Anticancer Activity

  • Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms.

3. Antioxidant Effects

  • The compound has demonstrated antioxidant activity, which is vital in combating oxidative stress in cells, potentially reducing the risk of chronic diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoimidazole compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study : Research presented at the American Association for Cancer Research indicated that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction .
  • Oxidative Stress Study : A recent investigation highlighted the antioxidant properties of benzoimidazole derivatives, including this compound, showing potential protective effects against oxidative damage in cellular models .

Q & A

Q. What are the recommended synthetic routes for 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using fluorinated benzenediamine precursors and aldehydes under oxidative conditions. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature for 2 hours achieves ~85% yield in analogous imidazole-carbaldehyde syntheses . Alternative methods include Ru-based catalysts (e.g., Ru(bpp)(pydic)) with hydroperoxides at 50°C, yielding ~70% but requiring longer reaction times (5.5 hours) . Key variables affecting yield include catalyst choice, solvent polarity, and temperature. Sodium metabisulfite in dry DMF at 120°C under nitrogen is also effective for stabilizing intermediates in fluorinated benzimidazole systems .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming the aldehyde proton (~9.8–10.2 ppm) and fluorine-induced deshielding effects on adjacent protons .
  • MS (ESI/Q-TOF) : Validates molecular weight (e.g., m/z 198.15 for C₈H₅F₂N₂O) and fragmentation patterns .
  • HPLC-PDA : Ensures purity (>97%) and monitors degradation products, particularly under acidic or thermal stress .
  • IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Q. How should researchers handle safety concerns related to this compound?

  • Reactivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as seen in structurally similar fluorinated benzimidazoles .
  • Waste Disposal : Quench residual aldehydes with bisulfite solutions before aqueous disposal .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in fluorinated benzimidazole formation. For example, fluorine’s electron-withdrawing effect lowers the energy barrier for cyclization at the 5,6-positions versus non-fluorinated analogs . Molecular docking studies (AutoDock Vina) can also screen aldehyde precursors for improved binding affinity in target applications (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Conflicting solubility data (e.g., in DCM vs. ethanol) may arise from polymorphism or residual solvents. Use:

  • DSC/TGA : Identify polymorphic transitions or decomposition points (>165°C) .
  • Karl Fischer Titration : Quantify water content, which affects solubility in aprotic solvents .
  • Accelerated Stability Studies : Test under ICH guidelines (40°C/75% RH for 6 months) to reconcile discrepancies in shelf-life claims .

Q. How can reaction conditions be tailored to minimize by-products in large-scale synthesis?

  • DoE (Design of Experiments) : Optimize variables like catalyst loading (5–10 mol%), solvent (DMF vs. DCM), and stoichiometry (aldehyde:diamine ratio 1:1.2) .
  • Inline Analytics : Use ReactIR to monitor intermediate formation (e.g., Schiff base) and adjust heating rates dynamically .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
MnO₂DCM25285
Ru(bpp)(pydic)H₂O/EtOH505.570
Na₂S₂O₅DMF1201865

Q. Table 2. Key Physicochemical Properties

PropertyValueMethodReference
LogP1.8 ± 0.2Shake-flask/HPLC
Aqueous Solubility2.1 mg/mL (25°C)USP <921>
Melting Point165–166°CDSC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE
Reactant of Route 2
Reactant of Route 2
5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.